molecular formula C15H21N3O B2859565 N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide CAS No. 1385304-63-1

N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide

Cat. No.: B2859565
CAS No.: 1385304-63-1
M. Wt: 259.353
InChI Key: NZTSJSRMGRQVTA-UHFFFAOYSA-N
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Description

N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide is a substituted acetamide derivative characterized by a cyano-(2-methylphenyl)methyl group attached to the acetamide nitrogen and a diethylamino moiety at the α-position (Figure 1). The cyano group introduces strong electron-withdrawing properties, while the diethylamino group enhances solubility in organic solvents and may influence biological interactions.

Properties

IUPAC Name

N-[cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-4-18(5-2)11-15(19)17-14(10-16)13-9-7-6-8-12(13)3/h6-9,14H,4-5,11H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTSJSRMGRQVTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)NC(C#N)C1=CC=CC=C1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide typically involves the reaction of 2-methylbenzyl cyanide with diethylaminoacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction of the cyano group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the cyano group, forming various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry: N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide is used as a building block in the synthesis of heterocyclic compounds. Its unique structure allows for the formation of various biologically active molecules.

Biology: In biological research, this compound is used to study enzyme inhibition and receptor binding due to its ability to interact with specific molecular targets.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group can form hydrogen bonds with active site residues, while the diethylamino group can enhance lipophilicity, facilitating membrane penetration. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The table below compares N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide with key analogs, emphasizing substituent variations and their implications:

Compound Name Substituents Molecular Formula Key Properties/Applications Reference
This compound Cyano-(2-methylphenyl)methyl, diethylamino C₁₆H₂₁N₃O High polarity due to cyano group; potential agrochemical activity (inferred) -
Alachlor 2-Chloro, methoxymethyl, 2,6-diethylphenyl C₁₄H₂₀ClNO₂ Herbicide; inhibits plant cell division
N-[2-(Diethylamino)ethyl]-2-phenylacetamide Phenyl, diethylaminoethyl C₁₄H₂₂N₂O Higher lipophilicity; potential CNS activity
2-(Diethylamino)-N-[(4-isopropylphenyl)methyl]acetamide 4-Isopropylbenzyl, diethylamino C₁₇H₂₈N₂O Enhanced membrane permeability due to isopropyl group
2-Cyano-N-(2-methoxyphenyl)acetamide Cyano, 2-methoxyphenyl C₁₀H₁₀N₂O₂ Electron-rich aryl group; possible photochemical reactivity
Key Observations:
  • Biological Activity: Alachlor’s chloro and methoxymethyl groups confer herbicidal activity, suggesting that the target compound’s cyano group might interact with similar biological targets (e.g., plant acetolactate synthase) .
  • Synthetic Flexibility: The diethylamino group is a common feature in many analogs, enabling facile modification for structure-activity relationship (SAR) studies .

Crystallographic and Electronic Considerations

highlights that cyano and nitro groups in related compounds influence crystalline packing via dipole-dipole interactions. The target compound’s cyano group may form hydrogen bonds with biological receptors or stabilize crystal lattices, affecting bioavailability and stability . In contrast, alachlor’s methoxymethyl group facilitates hydrophobic interactions in plant membranes .

Biological Activity

N-[Cyano-(2-methylphenyl)methyl]-2-(diethylamino)acetamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a cyano group, a diethylamino moiety, and a substituted phenyl ring, which contribute to its lipophilicity and ability to interact with various biological targets. The structural formula can be represented as follows:

N Cyano 2 methylphenyl methyl 2 diethylamino acetamide\text{N Cyano 2 methylphenyl methyl 2 diethylamino acetamide}

Key Properties:

  • Molecular Weight: 250.35 g/mol
  • Solubility: Soluble in organic solvents due to the presence of the diethylamino group.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The cyano group can form hydrogen bonds with active site residues, while the diethylamino group enhances membrane penetration, facilitating access to intracellular targets.

Interaction with Biological Targets

  • Enzyme Inhibition: The compound has shown potential as an enzyme inhibitor, affecting metabolic pathways in various organisms.
  • Receptor Binding: It can bind to specific receptors, modulating their activity and influencing cellular responses.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties against various pathogens. In vitro tests have demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity Data

PathogenMIC (µg/mL)Activity Type
Staphylococcus aureus32Bacterial
Escherichia coli16Bacterial
Candida albicans8Fungal

These results indicate that this compound exhibits promising antimicrobial activity, particularly against C. albicans and E. coli.

Antifungal Activity

The compound has also been evaluated for antifungal properties. Its mechanism appears to involve disruption of fungal cell membranes or interference with cell wall synthesis.

Case Study: Antifungal Efficacy
In a study examining various derivatives of cyanoacetamides, this compound was found to inhibit the growth of C. albicans with an MIC value significantly lower than many traditional antifungal agents .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications in the phenyl ring or amino groups can lead to enhanced biological activity. For instance:

  • Electron-Withdrawing Groups: Increase potency against certain bacterial strains.
  • Lipophilicity: Enhanced by diethylamino substitution improves membrane permeability.

Table 2: SAR Observations

ModificationEffect on Activity
Addition of NO₂Increased antibacterial activity
Replacement of NH₂Enhanced lipophilicity

Q & A

Q. How to address toxicity concerns in preclinical development?

  • Steps :
  • Acute Toxicity : OECD 423 guidelines in rodents (dose range 10–1000 mg/kg) with histopathology .
  • hERG Assay : Patch-clamp testing to assess cardiac risk (IC₅₀ > 10 µM preferred) .
  • Metabolomics : Identify hepatotoxic metabolites via CYP450 inhibition assays .

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